molecular formula C19H21Cl3N2 B14584349 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine CAS No. 61545-19-5

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

Cat. No.: B14584349
CAS No.: 61545-19-5
M. Wt: 383.7 g/mol
InChI Key: HXBVTQDFBNBINV-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes ethyl, methyl, and trichloromethyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to yield the final imidazolidine compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include imidazolidinones, amines, and various substituted imidazolidine derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(chloromethyl)imidazolidine
  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(iodomethyl)imidazolidine

Uniqueness

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

CAS No.

61545-19-5

Molecular Formula

C19H21Cl3N2

Molecular Weight

383.7 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C19H21Cl3N2/c1-3-15-6-10-17(11-7-15)24-13-12-23(18(24)19(20,21)22)16-8-4-14(2)5-9-16/h4-11,18H,3,12-13H2,1-2H3

InChI Key

HXBVTQDFBNBINV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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